2,2,3,3-Tetrafluoropropyl methacrylate

Catalog No.
S705362
CAS No.
45102-52-1
M.F
C7H8F4O2
M. Wt
200.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetrafluoropropyl methacrylate

CAS Number

45102-52-1

Product Name

2,2,3,3-Tetrafluoropropyl methacrylate

IUPAC Name

2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate

Molecular Formula

C7H8F4O2

Molecular Weight

200.13 g/mol

InChI

InChI=1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3

InChI Key

RSVZYSKAPMBSMY-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C(F)F)(F)F

Canonical SMILES

CC(=C)C(=O)OCC(C(F)F)(F)F
  • Fluorine Content: The presence of four fluorine atoms grants TFPM exceptional water and oil repellency []. This property makes it a valuable material for research on self-cleaning surfaces, anti-fouling coatings, and microfluidic devices [, ].
  • Monomer for Polymer Synthesis: TFPM can be polymerized to form poly(2,2,3,3-tetrafluoropropyl methacrylate) (PTFPM) []. PTFPM inherits the fluorine character of TFPM, making it a suitable candidate for research on fluorinated polymers with tailored properties for applications like membranes, lubricants, and drug delivery systems [, ].

2,2,3,3-Tetrafluoropropyl methacrylate (TFPM) is a chemical compound belonging to the class of methacrylates. It is a colorless liquid monomer with the chemical formula C7H8F4O2 []. TFPM is synthesized for use in scientific research, particularly in the field of polymer chemistry. Due to the presence of fluorine atoms and a methacrylate group, TFPM offers unique properties that make it valuable for the development of specialty polymers with specific characteristics [].


Molecular Structure Analysis

The key feature of TFPM's molecular structure is the combination of a methacrylate group (CH2=C(CH3)COOCH2-) and a 2,2,3,3-tetrafluoropropyl chain (CF2CF2CH2CH2-). The methacrylate group allows TFPM to readily undergo polymerization reactions, forming long-chain polymers. The presence of four fluorine atoms on the propyl chain introduces several notable aspects:

  • Hydrophobicity: Fluorine atoms are highly electronegative, creating a strong electron-withdrawing effect that weakens the attraction between the molecule and water molecules. This makes TFPM hydrophobic, or water-repellent [].
  • Chemical stability: The strong carbon-fluorine bonds make TFPM resistant to attack by many chemicals, enhancing its stability [].

Chemical Reactions Analysis

Synthesis

TFPM is typically synthesized through the esterification reaction between methacrylic acid and 2,2,3,3-tetrafluoropropanol. However, the specific details of the synthesis process are often proprietary information of chemical suppliers [].

Polymerization

The primary application of TFPM is in polymerization reactions. It readily undergoes radical polymerization, where a radical initiator breaks the double bond in the methacrylate group, initiating the formation of a polymer chain. The resulting polymer, poly(2,2,3,3-tetrafluoropropyl methacrylate) (PTFPM), possesses properties influenced by the presence of the fluorinated side chain [].

Other Relevant Reactions


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: 124 °C (literature value) [].
  • Density: 1.25 g/mL at 25 °C (literature value) [].
  • Solubility: Presumably immiscible with water due to its hydrophobic nature. Solubility data in organic solvents is limited.
  • Stability: Stable under normal storage conditions. May require inhibitors to prevent premature polymerization [].

Mechanism of Action (Not Applicable)

TFPM itself does not have a known mechanism of action in biological systems. It serves as a building block for the synthesis of functional polymers with specific properties.

  • Limited data: Specific data on the toxicity, flammability, and reactivity of TFPM is limited.
  • General precautions: As with most chemicals, it is advisable to handle TFPM with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Potential hazards: Due to the presence of fluorine atoms, TFPM may decompose upon combustion to release hazardous fluorinated gases. Additionally, the methacrylate group can be irritating to the skin and eyes [].

XLogP3

2.6

Boiling Point

124.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

45102-52-1

Wikipedia

2,2,3,3-Tetrafluoropropyl methacrylate

Dates

Modify: 2023-08-15

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